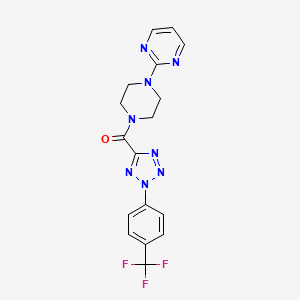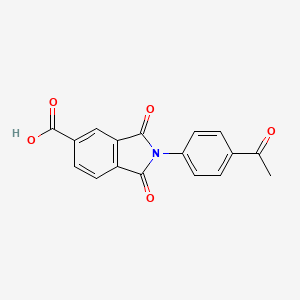
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid, also known as ACBP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential in drug discovery and development. ACBP has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and anti-angiogenic effects.
作用机制
The mechanism of action of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been reported to inhibit the expression of iNOS and COX-2, enzymes involved in inflammation. This compound has also been found to induce apoptosis by activating caspase-3 and caspase-9. Furthermore, this compound has been reported to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit potent biological activities. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways.
未来方向
There are several future directions for the research of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid. One possible direction is to investigate the potential of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of this compound as an anti-cancer agent, either alone or in combination with other drugs. Furthermore, it would be interesting to investigate the mechanism of action of this compound in more detail to identify new targets for drug discovery. Overall, the research on this compound has great potential for the development of new drugs with therapeutic applications.
合成方法
The synthesis of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid involves the reaction of 4-chlorobenzyl hydrazine with ethyl 2-oxo-4-phenylbutyrate to form the intermediate compound 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate compound is then reacted with ammonia to produce this compound in good yield. The synthesis method of this compound has been reported in various scientific journals and is considered a reliable method.
科学研究应用
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biological activities that have attracted the attention of researchers in the field of drug discovery and development. This compound has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been found to exhibit antitumor activity by inducing apoptosis and inhibiting tumor growth. Furthermore, this compound has been reported to possess anti-angiogenic activity by inhibiting the formation of new blood vessels.
属性
IUPAC Name |
3-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-3-1-7(2-4-8)5-15-6-9(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQYUROCMLKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2653043.png)
![N-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2653045.png)

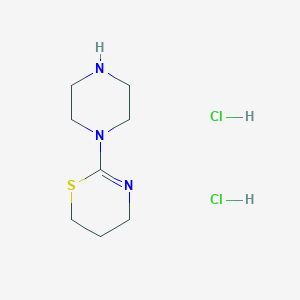
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2653050.png)
![7-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2653051.png)
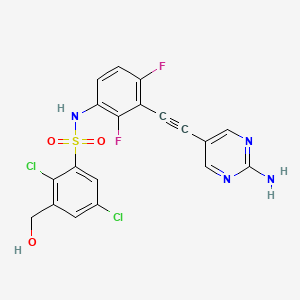
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)
![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)
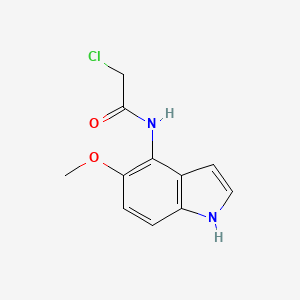
![methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2653061.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653062.png)
